Advantame

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

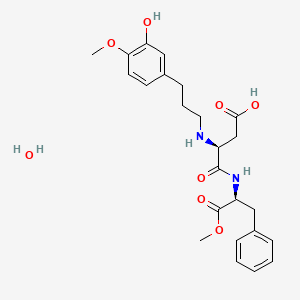

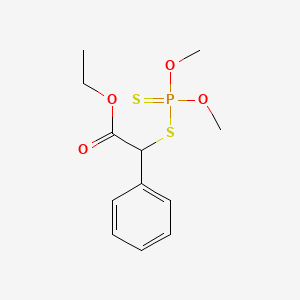

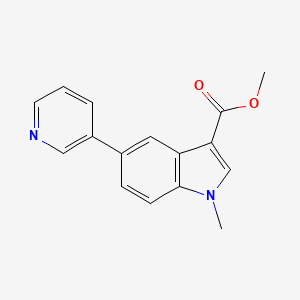

Advantame is a high-intensity, non-caloric artificial sweetener developed by Ajinomoto, a Japanese company known for its innovations in food and chemical products . It is derived from aspartame, another artificial sweetener, and is approximately 20,000 times sweeter than sucrose (table sugar) . This compound was approved for use as a food additive by the United States Food and Drug Administration (FDA) in 2014 . Its extreme sweetness allows it to be used in very small quantities, making it suitable for applications where intense sweetness is desired without adding bulk or calories .

Preparation Methods

Advantame is synthesized through a multi-step chemical process. The primary synthetic route involves the N-alkylation of the aspartic acid portion of aspartame (L-α-aspartyl-L-phenylalanine methyl ester) with 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde . This aldehyde is produced by selective catalytic hydrogenation from 3-hydroxy-4-methoxycinnamaldehyde . The product is then purified through recrystallization and dried . The solvents used in the production process include methanol and ethyl acetate .

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process begins with the production of the principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde, from water, sodium hydroxide, and isovanillin in methanol . This intermediate is then subjected to further chemical reactions to produce this compound .

Chemical Reactions Analysis

Advantame undergoes several types of chemical reactions during its synthesis and application. The primary reactions include:

Oxidation and Reduction: The production of 3-hydroxy-4-methoxycinnamaldehyde involves selective catalytic hydrogenation, a reduction reaction.

Common reagents used in these reactions include methanol, ethyl acetate, sodium hydroxide, and various catalysts such as palladium on aluminum oxide and platinum on carbon . The major products formed from these reactions include this compound and its intermediates, such as 3-hydroxy-4-methoxycinnamaldehyde .

Scientific Research Applications

Advantame has a wide range of scientific research applications, including:

Mechanism of Action

Advantame exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . This compound is rapidly but poorly absorbed in the gastrointestinal tract, and its main excretion route is via feces . It is not considered to be carcinogenic or mutagenic .

Comparison with Similar Compounds

Advantame is structurally similar to aspartame and neotame, both of which are also artificial sweeteners derived from aspartic acid and phenylalanine . this compound is significantly sweeter than both aspartame and neotame . Other similar compounds include:

Aspartame: Approximately 100 times less sweet than this compound.

Neotame: Another high-intensity sweetener, but less sweet than this compound.

Saccharin: An older artificial sweetener with a different chemical structure and a slightly bitter aftertaste.

Sucralose: A chlorinated derivative of sucrose, also used as a high-intensity sweetener.

This compound’s unique combination of extreme sweetness, stability, and lack of calories makes it a valuable option for reducing sugar intake without sacrificing sweetness in the diet .

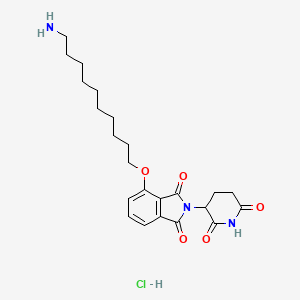

Properties

CAS No. |

714229-20-6 |

|---|---|

Molecular Formula |

C24H32N2O8 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C24H30N2O7.H2O/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16;/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29);1H2/t18-,19-;/m0./s1 |

InChI Key |

NQQIEOGMDRFTDZ-HLRBRJAUSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O.O |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

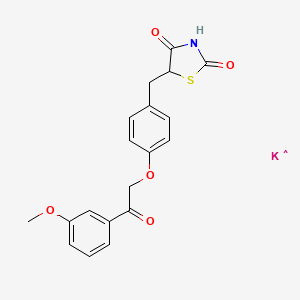

![potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B10861049.png)

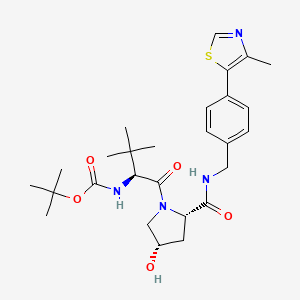

![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10861081.png)

(prop-2-yn-1-yl)amine](/img/structure/B10861134.png)

![N-(2,5-Dimethyl-4-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamido)phenyl)-8-oxo-5,6,7,8-tetrahydro-1H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10861142.png)